molecular formula C17H23BN2O2 B1407853 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1415825-06-7

1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1407853
CAS No.: 1415825-06-7
M. Wt: 298.2 g/mol
InChI Key: HTJCZSQAANUZFD-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a 3-methylbenzyl substituent at the N1 position of the pyrazole ring. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials chemistry . Its boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in palladium-catalyzed couplings, while the 3-methylbenzyl moiety introduces steric and electronic modulation, influencing both synthetic efficiency and biological interactions .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-13-7-6-8-14(9-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJCZSQAANUZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 3-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is alkylated with 3-methylbenzyl chloride.

    Attachment of the dioxaborolane moiety: This is typically done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science.

Example Reaction:

SubstrateCatalyst SystemBaseSolventTemperatureYieldSource
7-Bromo-2-chloro-1,5-naphthyridinePd(dtbpf)Cl₂, Na₂CO₃Na₂CO₃1,4-Dioxane/H₂O100°C68%

Mechanism:

  • Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation: Boronate transfers the aryl group to Pd.

  • Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst .

Key Factors:

  • Catalysts: Pd(PPh₃)₄, PdCl₂(dtbpf) (1–5 mol%) .

  • Bases: K₂CO₃, Na₂CO₃ (2–3 equiv) .

  • Solvents: Toluene, THF, or dioxane/water mixtures.

Oxidation Reactions

The boronate group can be oxidized to boronic acids under controlled conditions, enhancing solubility for subsequent reactions.

Conditions:

  • Reagent: H₂O₂ (30%) in THF/H₂O.

  • Temperature: 25–50°C.

  • Product: 1-(3-Methylbenzyl)-1H-pyrazole-4-boronic acid.

Applications:

  • Boronic acids are intermediates in sensors and drug design.

Protodeboronation

Under acidic conditions, the boronate group may undergo protodeboronation, yielding the parent pyrazole derivative.

Conditions:

  • Reagent: HCl (1–2 M) in methanol.

  • Temperature: 60–80°C.

  • Product: 1-(3-Methylbenzyl)-1H-pyrazole.

Functional Group Transformations

The pyrazole ring participates in electrophilic substitutions (e.g., nitration, halogenation) at the N1 or C3 positions, though steric hindrance from the 3-methylbenzyl group may limit reactivity .

Mechanistic Insights and Selectivity

  • Steric Effects: The 3-methylbenzyl group reduces reactivity at the adjacent pyrazole positions, directing substitutions to the boronate-bearing C4 .

  • Electronic Effects: The electron-withdrawing boronate enhances electrophilic substitution at the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's pyrazole moiety is known for its diverse pharmacological properties. Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound demonstrated promising results in inhibiting inflammation in animal models. Specifically:

  • Case Study : In a carrageenan-induced paw edema model in rats, the compound showed a dose-dependent reduction in swelling compared to control groups .
CompoundDose (μg)Inhibition (%)
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole10040%
Indomethacin (Standard)10070%

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively.

  • Case Study : The MTT assay revealed that the compound had an IC50 value of 25 µM against breast cancer cells .
Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30

Agricultural Applications

In agriculture, compounds with boron-containing structures have been explored for their effectiveness as plant growth regulators and pest control agents.

  • Case Study : Research demonstrated that the compound enhanced root growth and overall plant vigor in tomato plants when applied at specific concentrations .
ApplicationConcentration (ppm)Effect
Root Growth Promotion50Increased by 30%
Pest Resistance100Reduced pest damage by 20%

Material Science Applications

The unique structural properties of this compound make it a candidate for use in creating advanced materials.

Polymer Chemistry

The compound can be utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties.

  • Case Study : Polymers synthesized using this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers .
PropertyConventional PolymerPolymer with Compound
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be contextualized against related pyrazole-boronic ester derivatives. Below is a systematic comparison:

Substituent Variations on the Benzyl Group
Compound Name Benzyl Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-Methylbenzyl 325.2 (estimated) Intermediate for kinase inhibitors; moderate steric bulk for coupling efficiency
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-boronic ester 3-Fluoro-benzyl 330.20 Enhanced electronic effects (electron-withdrawing F) for regioselective coupling
1-(4-Fluoro-3-methoxybenzyl)-4-boronic ester 4-Fluoro-3-methoxybenzyl 358.2 (estimated) Improved solubility due to methoxy group; used in CNS-targeting drug candidates
1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-boronic ester 2-Chloro-3-(trifluoromethyl)benzyl 409.6 (estimated) High lipophilicity; potential for agrochemical applications

Key Insights :

  • Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity of the boronic ester, enhancing coupling rates but may reduce stability under basic conditions .
  • Methoxy groups improve aqueous solubility, critical for in vivo applications .
Pyrazole Ring Modifications
Compound Name Pyrazole Substituents Synthesis Yield (%) Applications References
Target Compound N1: 3-Methylbenzyl; C4: Boronic ester 15–65% (microwave-assisted) Versatile intermediate in kinase inhibitor synthesis
1-Isopropyl-4-boronic ester N1: Isopropyl 65% (72 h reaction) Reduced steric hindrance; higher yields in couplings with aryl chlorides
1,3-Dimethyl-4-boronic ester N1: Methyl; C3: Methyl 95% purity Simplified structure for high-throughput screening; lower molecular weight
1-[(Methylsulfonyl)methyl]-4-boronic ester N1: Methylsulfonylmethyl Not reported Prodrug potential; sulfonyl group acts as a leaving group in PI3K inhibitors

Key Insights :

  • Bulky N1 substituents (e.g., benzyl) reduce reaction yields due to steric effects but improve target specificity in kinase inhibition .
  • Methyl groups on the pyrazole ring (e.g., 1,3-dimethyl derivatives) enhance metabolic stability, favoring pharmacokinetic profiles .

Key Insights :

  • Microwave irradiation significantly reduces reaction time (e.g., 2 h vs. 72 h) but requires optimized catalyst loading .
  • Bulky ligands (e.g., XantPhos) improve coupling efficiency with heteroaryl substrates .

Biological Activity

1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23BN2O2
  • Molecular Weight : 298.2 g/mol
  • CAS Number : 1415825-06-7
  • Purity : 95% .

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The presence of the dioxaborolane moiety suggests potential applications in cross-coupling reactions and as a reagent in organic synthesis . In particular, it may act as a modulator for key signaling pathways involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibitory Effects on Kinases : Studies have shown that pyrazole derivatives can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .
  • γ-Secretase Modulation : This compound may also play a role in modulating γ-secretase activity, which is involved in Alzheimer’s disease pathology and cancer .

Other Biological Activities

Beyond anticancer properties, the compound has been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Potential neuroprotective activities have been noted in preclinical models .

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of c-Met kinase in vitro.
Study Bγ-Secretase ModulationIdentified as a novel modulator with potential therapeutic implications for Alzheimer's disease.
Study CAnti-inflammatory ActivityShowed reduction in TNF-alpha levels in animal models.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with a halogenated benzyl derivative (e.g., 3-methylbenzyl chloride or bromide) under palladium catalysis. For example, PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ is used with degassed solvents (THF/dioxane and aqueous Na₂CO₃) at 60–100°C to achieve yields of 35–82% . Alkylation steps may precede coupling to introduce substituents like the 3-methylbenzyl group .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and boron environment (e.g., dioxaborolan signals at ~1.3 ppm for methyl groups) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the boron-oxygen bonds (1.36–1.48 Å) and pyrazole ring geometry .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • FT-IR : Identifies B-O stretching vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in optimizing Suzuki coupling conditions for derivatives of this compound, and how are they addressed?

Challenges include:

  • Low Yields : Caused by steric hindrance from the 3-methylbenzyl group or incomplete coupling. Solutions include using excess boronic ester (1.5–2.0 eq), high catalyst loading (5–10 mol% Pd), and prolonged reaction times (12–24 hrs) .
  • Byproduct Formation : Competing homocoupling of boronic esters is minimized via rigorous degassing and inert atmosphere (N₂/Ar) .
  • Catalyst Selection : Bulky ligands (e.g., XantPhos) improve selectivity for aryl-pyrazole coupling over side reactions .

Q. How do substituents on the benzyl group (e.g., 3-methyl vs. 4-methoxy) influence reactivity in cross-coupling or biological activity?

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance boronic ester reactivity in coupling by increasing electron density on the aryl ring, but may reduce stability under acidic conditions .
  • Steric Effects : Bulky substituents (e.g., 3-methyl) lower coupling efficiency due to hindered Pd coordination. This is mitigated by using smaller ligands (e.g., PPh₃) .
  • Biological Relevance : In kinase inhibition studies, substituents like 3-methylbenzyl modulate binding affinity by altering hydrophobic interactions with target proteins .

Q. What computational methods are employed to predict the compound’s reactivity or interactions in drug discovery?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boron atom’s LUMO guides its reactivity in Suzuki coupling .
  • Molecular Docking : Models interactions with proteins (e.g., Aurora-A kinase), showing how the pyrazole ring hydrogen-bonds to catalytic residues .
  • Molecular Dynamics (MD) : Simulates stability of boronates in aqueous environments, critical for pharmacokinetic profiling .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-boronate derivatives?

Discrepancies often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ROS levels in cytotoxicity studies. Standardizing protocols (e.g., H₂O₂ concentration in ROS-responsive assays) improves reproducibility .
  • Impurity Effects : Trace Pd catalysts (≤0.1%) may artifactually inhibit enzymes. Purification via column chromatography or recrystallization is critical .
  • Substituent Position : Meta vs. para substituents on the benzyl group alter steric profiles, requiring systematic SAR studies .

Methodological Guidance

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

  • Stepwise Functionalization : Begin with the pyrazole core, then introduce substituents via alkylation (e.g., K₂CO₃/DMF for benzyl groups) followed by Suzuki coupling .
  • Parallel Synthesis : Use combinatorial libraries with diverse boronic esters (e.g., aryl, heteroaryl) to screen for enhanced binding .
  • Crystallographic Validation : Co-crystallize analogs with target proteins (e.g., Aurora-A) to correlate structural features with activity .

Q. How should researchers address stability issues during storage or in vitro assays?

  • Moisture Sensitivity : Store under inert gas (Ar) at −20°C with desiccants.
  • Light Sensitivity : Amber vials prevent boron-oxygen bond photodegradation .
  • Buffer Compatibility : Avoid strong acids/bases; use pH 7.4 PBS for biological assays to prevent boronate hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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